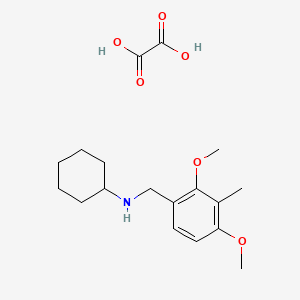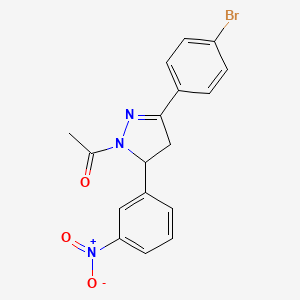
N-(6-bromo-1,3-benzoxazol-2-yl)-N'-(2-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-1,3-benzoxazol-2-yl)-N'-(2-chlorophenyl)urea, commonly known as BRU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRU is a synthetic compound that has been synthesized through a series of chemical reactions.
作用机制
The mechanism of action of BRU is not well understood, but it is believed to act by inhibiting the activity of specific enzymes in the target organism. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, BRU has been found to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
BRU has been found to have various biochemical and physiological effects in different organisms. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In addition, BRU has been found to possess anti-inflammatory and analgesic properties. The compound has also been found to affect the activity of specific enzymes in the target organism.
实验室实验的优点和局限性
BRU has several advantages for lab experiments, including its synthetic nature, high purity, and ease of handling. However, the compound has some limitations, including its potential toxicity and limited solubility in water. Therefore, appropriate safety measures should be taken during the handling and use of BRU in lab experiments.
未来方向
There are several future directions for the research on BRU. One potential direction is to investigate the compound's potential use as an insecticide and herbicide. Another direction is to explore the compound's potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of new derivatives of BRU may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, BRU is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through a series of chemical reactions and has been found to exhibit anticancer, antifungal, and antibacterial activities. The mechanism of action of BRU is not well understood, but it is believed to act by inhibiting the activity of specific enzymes in the target organism. The compound has several advantages for lab experiments, including its synthetic nature, high purity, and ease of handling. However, the compound has some limitations, including its potential toxicity and limited solubility in water. There are several future directions for the research on BRU, including investigating the compound's potential use as an insecticide and herbicide and exploring its potential therapeutic applications in other scientific research fields.
合成方法
BRU is synthesized through a series of chemical reactions that involve the condensation of 2-chloroaniline and 6-bromo-2-aminobenzoxazole in the presence of a suitable catalyst. The resulting intermediate is then treated with phosgene to form the final product, BRU. The synthesis method of BRU has been optimized to produce high yields of the compound, and the purity of the product has been confirmed through various analytical techniques.
科学研究应用
BRU has been found to exhibit potential therapeutic applications in various scientific research fields. The compound has been studied for its anticancer, antifungal, and antibacterial activities. In addition, BRU has been found to possess anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an insecticide and herbicide.
属性
IUPAC Name |
1-(6-bromo-1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2/c15-8-5-6-11-12(7-8)21-14(18-11)19-13(20)17-10-4-2-1-3-9(10)16/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRWCYJEUGNIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC3=C(O2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)

![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)


![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5237224.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)

![3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)